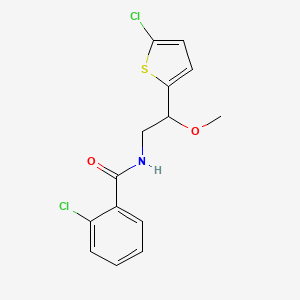

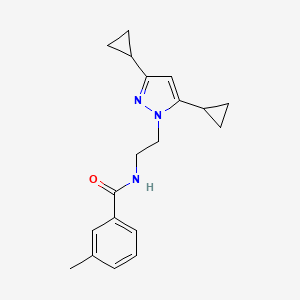

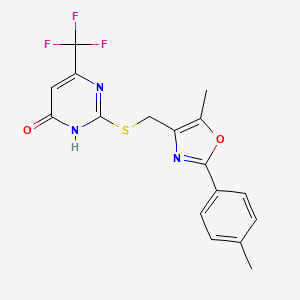

![molecular formula C13H16ClNO2 B2597649 9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride CAS No. 2109179-84-0](/img/structure/B2597649.png)

9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,14H,2-3,6,8H2,1H3;1H .Applications De Recherche Scientifique

Synthesis and Properties

- Novel Synthesis Approaches : Studies have focused on synthesizing novel chromeno[3,4-b]pyridin-9-ones and their derivatives. For instance, Caprio and Mann (1998) achieved the concise synthesis of two novel chromeno[3,4-b]pyridin-9-ones using mixed cuprate derived reactions (Caprio & Mann, 1998).

- Structural Analysis and Characterization : Studies like that of Ryzhkova et al. (2023) have investigated the structural features of chromeno[2,3-b]pyridine derivatives, assessing their properties through spectroscopic data and ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).

Industrial and Medicinal Applications

- Pharmaceutical Chemistry : Naphthoand benzopyranopyrimidines, which include chromeno[3,4-b]pyridine compounds, exhibit antibacterial, fungicidal, and antiallergic properties. Osyanin et al. (2014) proposed novel methods for synthesizing these compounds, highlighting their significance in pharmaceutical chemistry (Osyanin et al., 2014).

- Cancer Research : Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules containing chromeno[4,3-b]pyridine core, evaluating their biological activities as potential cancer treatment agents. These molecules showed promise in inhibiting tumor growth and metastasis (Kwon et al., 2015).

- Corrosion Inhibition : Chromenopyridine derivatives have been researched for their potential as environmentally friendly corrosion inhibitors. Ansari et al. (2017) found that certain chromenopyridine derivatives effectively inhibited corrosion in steel, offering environmentally benign solutions (Ansari et al., 2017).

Green Chemistry and Sustainable Methods

- Eco-Friendly Synthesis : Gupta and Khurana (2017) developed a sustainable method for synthesizing 5-hydroxy-chromeno[2,3-b]pyridines under catalyst and solvent-free conditions, emphasizing environmentally friendly reaction processes (Gupta & Khurana, 2017).

Optoelectronic Applications

- Photoelectrical Characterizations : Farag et al. (2016) synthesized and characterized a derivative of chromeno[2,3-b]pyridine for optoelectronic applications, exploring its photovoltaic characteristics and potential use in electronic devices (Farag et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

9-methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,14H,2-3,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVSXQNJRBJALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC3=C2CCCN3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

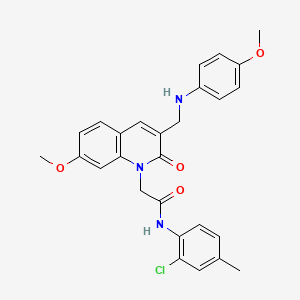

![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2597568.png)

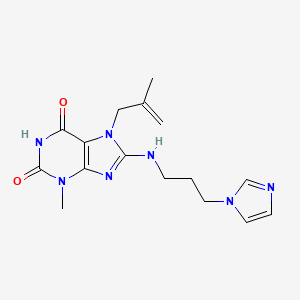

![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)

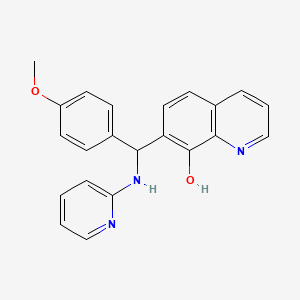

![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)